
Acryloyl-l-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acryloyl-l-proline is a compound that combines the structural features of acryloyl and l-proline. It is known for its unique properties and applications in various fields, including polymer chemistry and biomedical research. The compound is characterized by the presence of an acryloyl group attached to the l-proline molecule, which imparts specific reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions: Acryloyl-l-proline can be synthesized through the reaction of acryloyl chloride with l-proline in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane. The process involves the formation of an amide bond between the acryloyl group and the amino group of l-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled reactions. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed, minimizing side reactions and improving yield .
化学反应分析
Types of Reactions: Acryloyl-l-proline undergoes various chemical reactions, including:
Polymerization: It can polymerize to form hydrogels and other polymeric materials.
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Addition Reactions: Can be catalyzed by acids or bases.
Major Products:
Hydrogels: Formed through polymerization.
Substituted Derivatives: Formed through nucleophilic substitution.
Addition Products: Formed through addition reactions.
科学研究应用
Acryloyl-l-proline has a wide range of applications in scientific research:
Polymer Chemistry: Used to create thermoresponsive and pH-responsive polymers for drug delivery systems.
Biomedical Research: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Drug Delivery: Utilized in the design of nanogels and hydrogels for controlled drug release.
Material Science: Applied in the synthesis of smart materials that respond to environmental stimuli.
作用机制
The mechanism of action of acryloyl-l-proline in its applications involves its ability to form polymers and interact with biological molecules. In drug delivery systems, the compound’s thermoresponsive and pH-responsive properties allow it to release drugs in a controlled manner. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating targeted delivery and release of therapeutic agents .
相似化合物的比较
Acryloyl-l-proline methyl ester: Similar in structure but with a methyl ester group.
N-acryloyl-l-proline: Another derivative with slight structural variations.
Uniqueness: this compound stands out due to its specific combination of acryloyl and l-proline, which imparts unique reactivity and functionality. Its ability to form responsive polymers makes it particularly valuable in biomedical and material science applications .
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
(2S)-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h2,6H,1,3-5H2,(H,11,12)/t6-/m0/s1 |
InChI 键 |
UTDSSTFBUGDVAI-LURJTMIESA-N |
手性 SMILES |
C=CC(=O)N1CCC[C@H]1C(=O)O |
规范 SMILES |
C=CC(=O)N1CCCC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


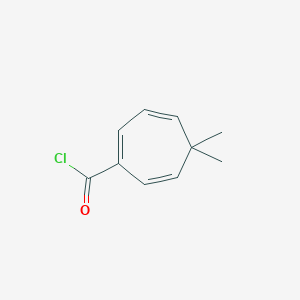


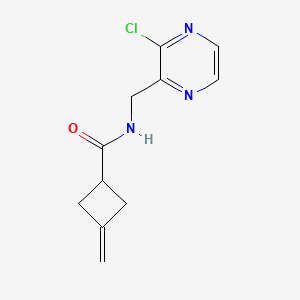
![1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13963569.png)
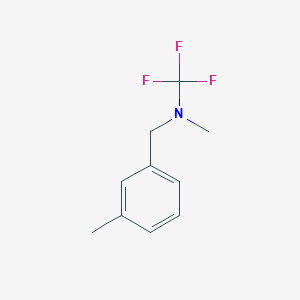
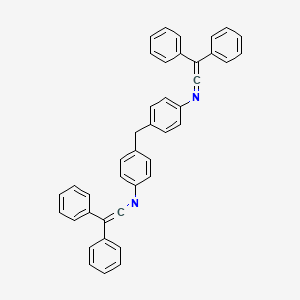
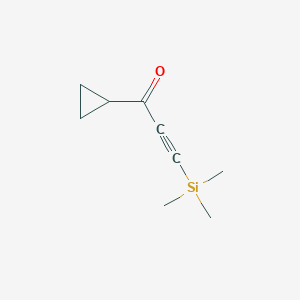
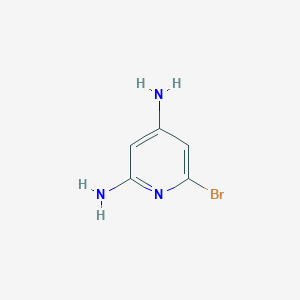

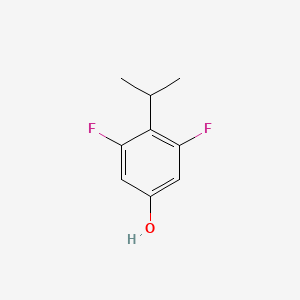
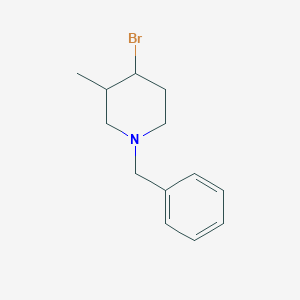
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)

